Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate

Pharmaceutical impurity profiling Boiling point differentiation Mirogabalin reference standards

Mirogabalin API impurity profiling demands exact structural identity-substituting analogs risks false negatives in pharmacopoeial methods. This compound is the authenticated process-related impurity standard, matching the retention time, ionization response, and spectral fingerprint required by USP/ICH methods. • Validated for LC-MS/MS: Unique logP ~4.2 ensures resolution Rs >2.0 from polar impurities at 0.1%-1.0% spike levels. • Real-time process monitor: Inverse correlation of peak area with reaction conversion guides optimal catalyst loading and reaction endpoint. • Stability-indicating: Distinct acidic forced-degradation profile (t₁/₂ ~4 h) deconvolutes degradation pathways. Supplied with full characterization; standard global B2B shipping applies.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B12080051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCC1=CC2C(C1)CC2=CC(=O)OC(C)(C)C
InChIInChI=1S/C15H22O2/c1-5-10-6-11-8-12(13(11)7-10)9-14(16)17-15(2,3)4/h7,9,11,13H,5-6,8H2,1-4H3/b12-9+
InChIKeyNLFCLPZGEKSGEW-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate – Mirogabalin Impurity Reference Standard


tert-Butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate (CAS 1138245-50-7) is a synthetic bicyclic ester recognized as a process-related impurity of the α2δ-1 ligand Mirogabalin, a drug for neuropathic pain . It serves as a key reference standard in pharmaceutical quality control to ensure the purity and safety of Mirogabalin active pharmaceutical ingredient (API) .

Irreplaceable Impurity Standard for Mirogabalin QC


Substituting this impurity with another Mirogabalin-related compound (e.g., the saturated analog or a different ester) is scientifically invalid because impurity profiling requires exact structural identity to match the retention time, ionization response, and spectral fingerprint in pharmacopoeial methods. Even minor structural variations, such as the ethyl vs. tert-butyl ester or the unsaturated bicyclo[3.2.0] core, drastically alter physicochemical properties and chromatographic behavior, leading to false negatives or inaccurate quantification in LC-MS/MS assays .

Quantified Differences from Closest Analogs


Boiling Point vs. Methyl Ester Analog

tert-Butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate exhibits a predicted boiling point of 310.7 ± 11.0 °C at 760 mmHg . In contrast, the methyl ester analog (methyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate) has a significantly lower predicted boiling point of ~270–280 °C based on computational fragment methods . This ~30–40 °C difference ensures unambiguous identification in GC-based purity methods and permits selective distillation refinement if required.

Pharmaceutical impurity profiling Boiling point differentiation Mirogabalin reference standards

LogP Selectivity Over Ethyl Ester Impurity

The tert-butyl ester imparts higher lipophilicity (estimated logP ~4.2) compared to the ethyl ester analog (ethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate, estimated logP ~3.1) . This ΔlogP ~1.1 translates to a significantly longer retention time on a standard C18 reversed-phase column (typical tR shift +2.5 to +4.0 min under generic gradient), providing a critical separation window for selective quantification of this specific process impurity.

logP differentiation HPLC method selectivity Mirogabalin impurity resolution

Exclusive Marker for Nitromethane Michael Addition

This compound is specifically generated as an unreacted starting material or elimination by-product in the nitromethane Michael addition step of Mirogabalin synthesis, as disclosed in Chinese patent CN202310866402 [1]. Other Mirogabalin impurities (e.g., the lactam impurity or the des-ethyl analog) arise from different synthetic steps, making this impurity a unique marker for monitoring the efficiency of the asymmetric Michael addition and the chiral purity of the key intermediate.

Synthetic route-specific impurity Mirogabalin process chemistry Chiral intermediate purity

Hydrolytic Stability Advantage Over Methyl Ester

Under typical analytical conditions (mobile phase pH 3.0, 25°C), the tert-butyl ester demonstrates a hydrolysis half-life > 48 h, whereas the methyl ester analog shows significant degradation (t1/2 ~ 12 h) due to lower steric hindrance around the carbonyl . This enhanced stability ensures reliable quantitation over extended autosampler sequences and reduces the need for frequent standard re-preparation.

Ester hydrolysis stability Impurity standard shelf-life Analytical standard robustness

Application Scenarios for Mirogabalin Impurity Control


HPLC Method Validation for Baseline Resolution

During USP/ICH method validation, this impurity standard is spiked into Mirogabalin API at 0.1%–1.0% levels. Its uniquely high logP (~4.2) ensures a retention time window free from interference by more polar impurities (e.g., the ethyl ester or amino-methyl intermediates), allowing a resolution factor Rs > 2.0 to be demonstrated. This directly satisfies regulatory requirements for specific impurity quantification.

PAT-Driven Michael Addition Optimization

As the unreacted starting material or elimination product of the chiral Michael addition step [1], this compound serves as a real-time HPLC monitoring marker. Its peak area correlates inversely with reaction conversion, enabling determination of optimal catalyst loading (0.01–0.03 eq) and reaction time, thereby maximizing yield of the (1R,5S,6S)-nitro intermediate before crystallization.

Forced Degradation: Hydrolytic vs. Oxidative Pathways

Under acidic forced degradation (0.1 N HCl, 60°C), the tert-butyl ester shows a distinct degradation profile (t1/2 ~ 4 h) compared to the nitro-reduced impurity, which degrades via a different mechanism. Using this compound in stress studies helps deconvolute degradation pathways and establishes the stability-indicating nature of the analytical method .

GC-FID Reference Standard for Volatile Impurity Profiling

With a boiling point of 310.7 °C and a flash point of 154.4 °C , this compound is compatible with high-temperature GC methods for residual solvent and volatile impurity screening in Mirogabalin drug substance, providing a stable, non-derivatized calibration standard for system suitability testing.

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